2-ethyl-4(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

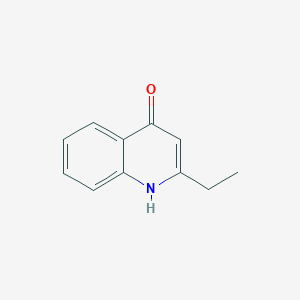

2-Ethyl-4(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an ethyl group at the 2-position and a keto group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-ethyl-aniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mechanism involves the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinolinone.

Another method involves the condensation of 2-ethyl-aniline with diethyl malonate, followed by cyclization and decarboxylation. This method also requires a catalyst, such as p-toluenesulfonic acid, and is typically carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of microwave irradiation or ultrasonic waves has also been explored to accelerate the reaction and improve product purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the keto group can yield 2-ethyl-4-hydroxyquinoline. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Oxidation: Quinolinone derivatives with various functional groups.

Reduction: 2-Ethyl-4-hydroxyquinoline.

Substitution: Halogenated, nitrated, or sulfonated quinolinone derivatives.

Condensation: Schiff bases or other condensation products.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-Ethyl-4(1H)-quinolinone serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

2. Biology:

- Antimicrobial Properties: Studies have demonstrated that quinolinone derivatives exhibit antimicrobial activity against various pathogens. For instance, structural modifications of quinolinones can enhance their potency against Staphylococcus aureus, suggesting their potential as lead compounds for new antibiotics .

- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting topoisomerase enzymes involved in DNA replication . This mechanism underscores its potential as a chemotherapeutic agent.

3. Medicine:

- Therapeutic Applications: The compound has been explored for its potential in treating infectious diseases and cancer. Its derivatives have shown promise in interacting with various biological targets, including enzymes and receptors .

4. Industry:

- Dyes and Pigments Production: Due to its unique chemical properties, this compound is utilized in producing dyes and pigments, showcasing its versatility beyond medicinal applications.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

Antimicrobial Efficacy:

A study quantified the antimicrobial activity of various quinolone derivatives against Staphylococcus aureus. Results indicated that structural modifications could significantly enhance potency, supporting the compound's use as a lead for developing new antibiotics.

Anticancer Mechanisms:

Research demonstrated that derivatives could induce apoptosis in cancer cells by inhibiting topoisomerase activity. This finding underscores the compound's potential as a chemotherapeutic agent .

Neuroprotective Studies:

Investigations showed that this compound could modulate calcium signaling pathways in neuronal cells, suggesting its application in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 2-ethyl-4(1H)-quinolinone and its derivatives involves interaction with specific molecular targets. For example, certain quinolinone derivatives have been shown to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compounds can interfere with the replication process, leading to cell death. Additionally, quinolinone derivatives can interact with receptors on the surface of cells, modulating signaling pathways and affecting cellular functions.

Comparación Con Compuestos Similares

2-Ethyl-4(1H)-quinolinone can be compared with other quinolinone derivatives, such as:

4-Hydroxyquinolinone: Lacks the ethyl group at the 2-position but has a hydroxyl group at the 4-position. It exhibits different chemical reactivity and biological activity.

2-Methyl-4(1H)-quinolinone: Similar structure but with a methyl group instead of an ethyl group at the 2-position. This slight difference can lead to variations in physical and chemical properties.

4-Chloroquinolinone: Contains a chlorine atom at the 4-position, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-Ethyl-4(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which includes an ethyl group at the second position and a keto group at the fourth position. This structure influences its reactivity and biological interactions. The compound serves as a building block for synthesizing more complex heterocyclic compounds and has applications in pharmaceuticals and agrochemicals.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, through mechanisms involving the disruption of bacterial DNA replication . The compound's derivatives have also been studied for their ability to combat antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to interact with topoisomerases—enzymes critical for DNA replication—leading to cell death in cancer cells . The compound's derivatives have demonstrated effectiveness against various cancer cell lines, suggesting that modifications to its structure can enhance its potency.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been identified as a potential allosteric modulator of purinergic receptors, which play a role in neuroprotection and cellular signaling in the brain . The ability to influence calcium signaling pathways further supports its therapeutic potential in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound binds to various enzymes, including topoisomerases, inhibiting their activity and disrupting cellular processes such as DNA replication.

- Receptor Modulation : It interacts with specific receptors on cell surfaces, modulating signaling pathways related to inflammation and cell survival .

- DNA Interaction : The compound can bind directly to DNA, affecting gene expression and cellular proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-4(1H)-quinolinone | Methyl group instead of ethyl | Similar antimicrobial properties |

| 4-Hydroxyquinoline | Hydroxyl group at the fourth position | Different reactivity; some anticancer effects |

| Quinoline | Parent compound without substituents | Limited biological activity compared to derivatives |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Efficacy : A study quantified the antimicrobial activity of various quinolone derivatives against Staphylococcus aureus. The results indicated that structural modifications could significantly enhance potency, supporting the compound's use as a lead for developing new antibiotics .

- Anticancer Mechanisms : Research demonstrated that derivatives of this compound could induce apoptosis in cancer cells by inhibiting topoisomerase activity. This finding underscores the compound's potential as a chemotherapeutic agent .

- Neuroprotective Studies : Investigations into the neuroprotective effects showed that this compound could modulate calcium signaling pathways in neuronal cells, suggesting its application in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

2-ethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKUKKHOCTXYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.